molecular formula C15H22N2O2 B14621136 Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate CAS No. 56968-27-5

Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate

Cat. No.: B14621136
CAS No.: 56968-27-5
M. Wt: 262.35 g/mol
InChI Key: QDTOYBDSUMVPKN-UHFFFAOYSA-N
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Description

Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate is a chemical compound with the molecular formula C15H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate typically involves the reaction of 4-methylphenylpiperazine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to act as serotonin receptor agonists, influencing neurotransmitter release and uptake . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(3-methylphenyl)piperazin-1-yl]propanoate
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
  • Para-Methoxyphenylpiperazine

Uniqueness

Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring and the ester functional group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

56968-27-5

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate

InChI

InChI=1S/C15H22N2O2/c1-13-3-5-14(6-4-13)17-11-9-16(10-12-17)8-7-15(18)19-2/h3-6H,7-12H2,1-2H3

InChI Key

QDTOYBDSUMVPKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)OC

Origin of Product

United States

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